molecular formula C10H8Cl2O2 B8663017 2,4-Dichloro-6-cyclopropanecarbonylphenol

2,4-Dichloro-6-cyclopropanecarbonylphenol

Cat. No.: B8663017
M. Wt: 231.07 g/mol
InChI Key: ANGKCIRBZVJHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-cyclopropanecarbonylphenol is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

cyclopropyl-(3,5-dichloro-2-hydroxyphenyl)methanone

InChI

InChI=1S/C10H8Cl2O2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2

InChI Key

ANGKCIRBZVJHMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(3,5-Dichloro-2-hydroxybenzoyl)benzotriazole (prepared according to Katritizky et al., Synthesis 2007, 20, 3141-3146, which is expressly incorporated by reference herein; 2.0 g, 6.5 mmol) was stirred in dry THF (25 mL), cooled to −30° C., treated in portions with cyclopropylmagnesium bromide (0.5 M in THF; 28 mL, 14 mmol) and stirred at −30° C. for 30 min. The cooling bath was removed and the mixture was allowed to warm to 25° C. and stir for 3 h. The reaction was quenched by addition of 10 mL satd NH4Cl, and shaken with EtOAc (50 mL) plus 20% citric acid solution (30 mL). The organic phase was washed with satd NaCl (20 mL), dried (Na2SO4) and evaporated. The residue was purified by silica gel chromatography with 0-20% EtOAc/hexane to give the purified ketone (450 mg): 1H NMR (400 MHz, CDCl3) δ 13.03 (s, 1H), 7.87 (d, J=2.5 Hz, 1H), 7.57 (d, J=2.5 Hz, 1H), 2.70-2.54 (m, 1H), 1.41-1.32 (m, 2H), 1.24-1.15 (m, 2H); EIMS m/z 230.
Name
N-(3,5-Dichloro-2-hydroxybenzoyl)benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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